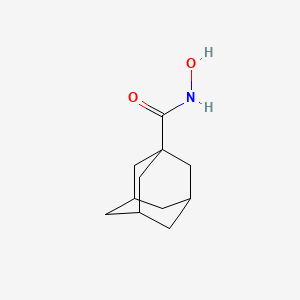

n-Hydroxyadamantane-1-carboxamide

Description

The exact mass of the compound n-Hydroxyadamantane-1-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality n-Hydroxyadamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Hydroxyadamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxyadamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c13-10(12-14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9,14H,1-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEGTMVLCRSXRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351547 |

Source

|

| Record name | n-hydroxyadamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28309-44-6 |

Source

|

| Record name | n-hydroxyadamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Adamantanecarbohydroxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of N-Hydroxyadamantane-1-carboxamide

Executive Summary

N-hydroxyadamantane-1-carboxamide is a critical pharmacophore in medicinal chemistry, primarily utilized as a zinc-binding group (ZBG) in the design of Histone Deacetylase (HDAC) inhibitors and inhibitors of metalloproteinases (MMPs). The bulky, lipophilic adamantane cage confers unique pharmacokinetic properties, improving membrane permeability and altering the spatial orientation of the hydroxamic acid warhead within enzyme active sites.

This guide details two distinct synthetic pathways:

-

The Acid Chloride Route (Method A): High-yielding, suitable for gram-to-kilogram scale-up.

-

The CDI-Mediated Coupling Route (Method B): Milder conditions, ideal for late-stage functionalization or parallel medicinal chemistry libraries.[1]

Critical Warning: Hydroxamic acids are thermodynamically unstable relative to their hydrolysis products and kinetically prone to the Lossen Rearrangement upon heating or activation, potentially generating isocyanates and explosive risks. Strict adherence to temperature protocols is mandatory.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the C-N bond of the hydroxamic acid moiety.[1] The adamantane cage acts as a steric anchor, which stabilizes the molecule but also hinders nucleophilic attack at the carbonyl carbon, necessitating strong activation (Acid Chloride) or specific coupling agents (CDI).[1]

Figure 1: Retrosynthetic disconnection showing the central role of the activated acyl species.

Method A: The Acid Chloride Protocol (Scale-Up Preferred)[1]

This method utilizes thionyl chloride (

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]

-

Activator: Thionyl chloride (

) (Excess).[1] -

Nucleophile: Hydroxylamine hydrochloride (

).[1] -

Base: Potassium carbonate (

) or Triethylamine ( -

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Water.[1]

Step-by-Step Protocol

Phase 1: Activation (Acid Chloride Formation)[1]

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

or -

Dissolution: Dissolve 1-adamantanecarboxylic acid (1.0 eq) in dry DCM or benzene.

-

Chlorination: Add thionyl chloride (1.5 – 3.0 eq) dropwise.[1] Optional: Add 1-2 drops of dry DMF to catalyze the reaction (Vilsmeier-Haack intermediate formation).[1]

-

Reflux: Heat to reflux (approx. 40-50°C for DCM) for 2–4 hours. Monitor by TLC (conversion of acid to non-polar spot) or disappearance of -OH stretch in IR.[1]

-

Isolation: Evaporate the solvent and excess

under reduced pressure. Caution: Use a caustic scrubber for acidic off-gassing.[1] The residue is 1-adamantanecarbonyl chloride (usually a waxy solid).[1]

Phase 2: Hydroxaminolysis[1]

-

Preparation of Free Hydroxylamine: In a separate vessel, dissolve

(3.0 eq) in a minimum amount of water.[1] Add-

Note: Free hydroxylamine is unstable; prepare immediately before use.[1]

-

-

Coupling: Dissolve the crude acid chloride from Phase 1 in dry THF or DCM.

-

Addition: Add the acid chloride solution dropwise to the cold (0°C) hydroxylamine mixture with vigorous stirring.

-

Critical Control: Keep Temperature < 10°C. Exotherms can trigger side reactions.[1]

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–12 hours.

-

Workup: Acidify carefully to pH ~6 with dilute HCl. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Methanol/Water or Hexane/Ethyl Acetate.

Data Summary: Method A

| Parameter | Specification | Notes |

| Yield | 80–95% | Highly efficient for simple substrates. |

| Purity | >98% | After recrystallization.[1][3][4][2] |

| Key Risk | Hydrolysis of Acid Chloride | Ensure anhydrous conditions in Phase 1.[1] |

Method B: CDI-Mediated Coupling (Mild Conditions)[1]

For substrates sensitive to acidic conditions or when avoiding corrosive thionyl chloride is preferred, 1,1'-Carbonyldiimidazole (CDI) offers a direct "one-pot" activation.

Reagents

Step-by-Step Protocol

-

Activation: Dissolve 1-adamantanecarboxylic acid (1.0 eq) in anhydrous THF under inert atmosphere (

/Ar). -

CDI Addition: Add CDI (1.1 – 1.2 eq) in one portion.

-

Observation: Evolution of

gas indicates successful activation.[1] Stir at RT for 1 hour until gas evolution ceases.

-

-

Hydroxylamine Preparation: In a separate flask, generate free hydroxylamine by mixing

(2.0 eq) with an equimolar amount of base (e.g., -

Coupling: Add the hydroxylamine solution to the activated acyl imidazole mixture.

-

Completion: Stir at RT for 12–24 hours.

-

Workup: Evaporate THF. Dilute with water and acidify to pH 5-6. The product often precipitates directly; otherwise, extract with EtOAc.[1]

Figure 2: Workflow for the CDI-mediated synthesis, avoiding corrosive acid chlorides.

Critical Control: The Lossen Rearrangement

The most significant failure mode in hydroxamic acid synthesis is the Lossen Rearrangement.[1] If the O-acyl hydroxamic acid derivative is formed (via over-acylation) or if the reaction is heated excessively with base, the molecule rearranges to an isocyanate.[1][7]

Mechanism:

Prevention Strategy:

-

Temperature: Never heat the reaction mixture above 50°C once hydroxylamine is added.

-

Stoichiometry: Avoid excess acylating agent (Acid Chloride/CDI) relative to hydroxylamine to prevent formation of the

-diacyl species, which is the primary precursor to the rearrangement.[1] -

pH Control: Avoid strongly basic conditions (

) during workup.

Characterization Criteria

To validate the synthesis, the following spectroscopic signatures must be confirmed:

-

Iron(III) Chloride Test: Dissolve a small amount of product in MeOH and add 1%

.[1] A deep red/violet color confirms the presence of the hydroxamic acid group (chelation complex).[1] -

NMR (DMSO-

- 10.30 ppm (s, 1H, -NH OH) - Broad singlet, exchangeable.

- 8.60 ppm (s, 1H, -NOH ) - Broad singlet, exchangeable.

- 1.9 – 1.6 ppm (m, 15H, Adamantane cage protons).[1]

-

IR Spectroscopy:

References

-

Marmion, C. J., et al. (2004).[1] "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands."[1] European Journal of Inorganic Chemistry. Link[1]

-

Riva, E., et al. (2009).[1][3][8][9] "Efficient Continuous Flow Synthesis of Hydroxamic Acids." Journal of Organic Chemistry. Describes the optimization of ester-to-hydroxamic acid conversion. Link[1]

-

Gakhar, G., et al. (2022).[1][4][9] "Probing Adamantane Arylhydroxamic Acids against Trypanosoma brucei." Molbank.[1] Details the CDI coupling protocol for adamantane derivatives. Link

-

Reddy, A. S., et al. (2008).[1] "Synthesis of Hydroxamic Acids by Activation of Carboxylic Acids with N,N′-Carbonyldiimidazole." Tetrahedron Letters. Validates the CDI mechanism. Link[1]

-

Organic Syntheses. "1-Adamantanecarboxylic acid." Provides the foundational purification for the starting material.[1] Link

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation [organic-chemistry.org]

- 4. RU2068836C1 - Method of synthesis of 1-hydroxyadamantane - Google Patents [patents.google.com]

- 5. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 9. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

n-Hydroxyadamantane-1-carboxamide mechanism of action

Technical Deep Dive: -Hydroxyadamantane-1-carboxamide (AHA)

Mechanism of Action, Synthesis, and Evaluation Protocols

Executive Summary

Adamantane-1-hydroxamic acid (AHA)1By combining the lipophilic adamantane cage with a hydrophilic hydroxamic acid "warhead," AHA bridges the gap between bioavailability and specific metalloenzyme inhibition. This guide details the molecular mechanism of nickel chelation, provides a self-validating synthesis protocol, and outlines the industry-standard colorimetric assay for evaluating inhibitory potency.

Chemical & Structural Basis

To understand the mechanism, one must first deconstruct the molecule's two functional domains:

-

The Anchor (Adamantane Cage): The tricyclic adamantane moiety provides significant lipophilicity and steric bulk. This allows the molecule to traverse bacterial cell membranes (e.g., H. pylori) and occupy the hydrophobic pocket adjacent to the enzyme's active site, stabilizing the inhibitor-enzyme complex.

-

The Warhead (Hydroxamic Acid): The

-hydroxycarboxamide group (

Mechanism of Action (MoA)

Molecular Target: Urease Metalloenzyme

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2][3][4] This reaction is critical for H. pylori survival, as the produced ammonia neutralizes stomach acid, creating a habitable microenvironment.

Reaction Catalyzed by Urease:

Inhibition Logic: Bidentate Chelation

AHA functions as a competitive inhibitor . It mimics the substrate (urea) but, instead of being hydrolyzed, it locks the catalytic metal ions in an inactive state.

-

Step 1: Entry: AHA enters the active site, guided by hydrophobic interactions between the adamantane cage and the active site flap (often involving His323 residues).

-

Step 2: Displacement: The hydroxamic acid moiety displaces the loosely bound water molecule or hydroxide ion that usually bridges the two Nickel ions (

and -

Step 3: Chelation: The oxygen atoms of the carbonyl (

) and the hydroxyl (

Pathway Visualization

The following diagram illustrates the molecular interference of AHA within the urease catalytic cycle.

Figure 1: Mechanistic pathway of Urease inhibition by AHA, highlighting the diversion from ammonia production to bacterial susceptibility.

Experimental Protocols

Synthesis of -Hydroxyadamantane-1-carboxamide

Objective: Convert 1-adamantanecarboxylic acid to its hydroxamic acid derivative via an acid chloride intermediate.

Reagents:

-

1-Adamantanecarboxylic acid (1.0 eq)

-

Thionyl chloride (

) (Excess) -

Hydroxylamine hydrochloride (

) (1.5 eq) -

Potassium carbonate (

) or Triethylamine ( -

Solvents: Dichloromethane (DCM), Methanol, Water.

Protocol:

-

Activation: Dissolve 1-adamantanecarboxylic acid in DCM. Add thionyl chloride dropwise at

. Reflux for 2 hours to generate adamantane-1-carbonyl chloride. Evaporate solvent and excess -

Preparation of Hydroxylamine: In a separate flask, dissolve

in methanol. Add base ( -

Coupling: Add the crude acid chloride (dissolved in minimal DCM) dropwise to the hydroxylamine solution at

. Stir at room temperature for 4–6 hours. -

Workup: Evaporate methanol. Resuspend residue in water. Acidify to pH 3 with 1N HCl to precipitate the product.

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Validation: Check melting point (Expected:

) and ferric chloride test (Red/Violet color indicates hydroxamic acid).

-

In Vitro Urease Inhibition Assay (Berthelot Method)

Objective: Determine the IC50 of AHA against Jack Bean Urease.

Principle: Urease hydrolyzes urea to ammonia.[1][3][5] Ammonia reacts with phenol and hypochlorite in the presence of nitroprusside to form indophenol blue (

Reagents:

-

Buffer: 50 mM HEPES (pH 7.5). Note: Avoid phosphate buffers as they competitively inhibit urease.

-

Enzyme: Jack Bean Urease (5 U/mL).

-

Substrate: Urea (500 mM stock).

-

Reagents A & B: Phenol-nitroprusside and Alkaline Hypochlorite.

Workflow Diagram:

Figure 2: Step-by-step workflow for the Indophenol (Berthelot) Urease Inhibition Assay.

Data Summary & Comparative Potency

The following table summarizes the inhibitory potency of AHA relative to other standard inhibitors. Note that while AHA is less potent than transition-state analogs like PPD, its stability and reversibility make it a valuable probe.

| Inhibitor Class | Compound | Target Enzyme | IC50 Value (Approx) | Binding Mode |

| Hydroxamate | AHA ( | Jack Bean Urease | 42 | Bidentate Chelation |

| Hydroxamate | Acetohydroxamic Acid (Standard) | Jack Bean Urease | ~90 | Bidentate Chelation |

| Phosphoramide | NBPTO | Jack Bean Urease | 2.1 nM | Tridentate/Bridging |

| Urea Analog | Hydroxyurea | Jack Bean Urease | 100 | Monodentate |

Data Source: Consolidated from kinetic studies on hydroxamic acid derivatives [1, 2].

References

-

Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Urease Inhibitors: A Review of the Patent Literature. Source: Expert Opinion on Therapeutic Patents. URL:[Link][4]

-

Synthesis and Urease Inhibitory Activity of Adamantane-Type Hydroxamic Acids. Source: Chemical & Pharmaceutical Bulletin. URL:[Link]

-

Methods for Hydroxamic Acid Synthesis. Source: Current Organic Synthesis / NIH. URL:[Link]

discovery and synthesis of novel adamantane carboxamides

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Adamantane Carboxamides

Executive Summary

The adamantane scaffold, a perfectly symmetrical, rigid, and highly lipophilic diamondoid hydrocarbon, has cemented its status as a privileged scaffold in modern medicinal chemistry.[1][2][3][4][5] Its unique three-dimensional structure offers a robust framework for the strategic orientation of pharmacophoric groups, enabling enhanced target engagement and improved pharmacokinetic profiles.[1][6] This guide delves into a particularly fruitful class of its derivatives: the adamantane carboxamides. We will explore the causal reasoning behind their design, dissect key synthetic methodologies, and survey their diverse therapeutic applications, providing field-proven insights for professionals engaged in the vanguard of drug discovery.

The Adamantane Moiety: A Cornerstone of Modern Drug Design

First isolated from crude oil in 1933 and made synthetically accessible by Schleyer's rearrangement in 1957, the adamantane cage quickly transitioned from a chemical curiosity to a cornerstone of pharmaceutical development.[1] Its incorporation into small molecules is a deliberate strategy to impart specific, advantageous physicochemical properties. This is evidenced by the clinical success of adamantane-containing drugs such as the antiviral amantadine, the neuroprotective agent memantine for Alzheimer's disease, and the anti-diabetic vildagliptin.[1][3][7]

The rationale for employing this scaffold is multifaceted and grounded in key medicinal chemistry principles:

-

Enhanced Lipophilicity: The hydrocarbon cage significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier.[1][3][6] An adamantyl group can increase the calculated partition coefficient (cLogP) by approximately 3.1 log units.[1][6]

-

Metabolic Stability: The rigid, strain-free structure of adamantane is exceptionally stable and resistant to metabolic degradation.[3] When positioned strategically, it can shield adjacent, more labile functional groups—such as an amide bond—from enzymatic cleavage, thereby extending the drug's plasma half-life.[1][8]

-

Three-Dimensionality for Optimal Target Binding: In an era of drug discovery seeking to move beyond flat, aromatic systems, the bulky, tetrahedral geometry of adamantane provides a unique three-dimensional scaffold.[1][6] This allows for the precise spatial arrangement of substituents to effectively probe and occupy deep, hydrophobic pockets within biological targets like enzymes and receptors, often leading to enhanced potency and selectivity.[1][6]

The combination of this unique cage with a carboxamide linker—a classic, stable, and synthetically tractable functional group capable of forming crucial hydrogen bond interactions—creates a powerful pharmacophoric combination that has been explored across a wide range of therapeutic areas.

Caption: Figure 1: Adamantane Properties to Drug Advantage Causality.

Core Synthetic Strategies for Adamantane Carboxamides

The synthesis of adamantane carboxamides is generally robust and can be approached through several reliable strategies. The choice of method depends on the availability of starting materials, the desired complexity of the final molecule, and the scale of the synthesis.

Strategy 1: Direct Amide Coupling (The Workhorse Route)

The most prevalent and straightforward method involves the coupling of an adamantane-derived carboxylic acid with a suitable amine. This approach is highly modular, allowing for extensive Structure-Activity Relationship (SAR) exploration by varying either the amine or the substitution on the adamantane core.

Workflow:

-

Activation of Adamantanecarboxylic Acid: The carboxylic acid is converted into a more reactive species to facilitate nucleophilic attack by the amine. Common methods include:

-

Conversion to Acid Chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) provides the highly reactive acid chloride. This is a classic, high-yielding method.

-

In Situ Activation with Coupling Reagents: A wide array of peptide coupling reagents can be used, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like N-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt). This method is milder and has a broader functional group tolerance.

-

-

Amide Bond Formation: The activated adamantane species is then reacted with the desired primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) to neutralize the acid byproduct.

Caption: Figure 2: General Workflow for Amide Coupling Synthesis.

Strategy 2: Multicomponent Reactions (MCRs) for Library Generation

For rapid discovery and the generation of chemical libraries, multicomponent reactions offer a highly efficient approach. The Ugi and Passerini reactions, in particular, can incorporate an adamantane-containing starting material (e.g., an adamantane aldehyde or isocyanide) to quickly generate complex α-acyloxy or α-amino carboxamides in a single pot.[8][9] This strategy is ideal for exploring a large chemical space with minimal synthetic effort and waste generation.

Therapeutic Landscape and Biological Validation

Adamantane carboxamides have demonstrated significant activity against a diverse array of biological targets, validating their importance in drug development. The inherent properties of the adamantane cage often contribute directly to the observed potency.

| Target/Application Area | Representative Compound Class | Reported Biological Activity/Significance | Reference(s) |

| Neuropathic Pain/Inflammation | N-(1-Adamantyl)benzamides | Potent antagonists of the P2X7 receptor, an ion channel involved in pain and inflammatory signaling. | [1][10][11] |

| Type 2 Diabetes | α-Sulfonamido-N-adamantanecarboxamides | Potent and selective inhibitors of 11β-HSD1, an enzyme implicated in glucocorticoid metabolism and metabolic syndrome. | [12] |

| Oncology | N-(adamantane-2-yl)-N'-(substituted) amides (e.g., Opaganib) | Inhibition of key enzymes in cancer signaling pathways, such as sphingosine kinase 2, leading to anti-proliferative effects. | [13] |

| Tuberculosis | N-(Adamantanol)indole-2-carboxamides | Inhibition of the MmpL3 transporter in Mycobacterium tuberculosis, essential for cell wall biosynthesis. Active against drug-resistant strains. | [14] |

| Neuropathies | α-Acyloxy carboxamides | Modulation (antagonism) of the TRPM8 channel, a thermosensory ion channel implicated in cold allodynia. | [8][9] |

| Enzyme Inhibition | Adamantane-monoterpene hybrids | Inhibition of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a promising target for adjunct cancer therapy. | [15] |

Self-Validating Protocol: Synthesis of N-(4-chlorophenyl)adamantane-1-carboxamide

This protocol describes a standard, reliable method for the synthesis of a representative adamantane carboxamide via the acid chloride route. The success of each step validates the reactivity of the intermediates and the purity of the final product.

Objective: To synthesize N-(4-chlorophenyl)adamantane-1-carboxamide from adamantane-1-carboxylic acid and 4-chloroaniline.

Materials:

-

Adamantane-1-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

4-chloroaniline (1.0 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl Acetate

Procedure:

Step 1: Formation of Adamantane-1-carbonyl chloride (Self-Validation: Vigorous gas evolution)

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add adamantane-1-carboxylic acid (e.g., 5.0 g).

-

Add anhydrous DCM (50 mL) to dissolve the acid.

-

Slowly add thionyl chloride (e.g., 4.0 mL) dropwise at room temperature. Causality: Thionyl chloride is a highly effective chlorinating agent that converts the less reactive carboxylic acid into the highly electrophilic acid chloride, priming it for nucleophilic attack. The reaction produces SO₂ and HCl as gaseous byproducts, driving the reaction to completion.

-

Heat the mixture to reflux (approx. 40°C) and stir for 2 hours. The reaction is complete when gas evolution ceases.

-

Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation) to yield the crude adamantane-1-carbonyl chloride as a solid. This intermediate is typically used immediately without further purification.

Step 2: Amide Coupling (Self-Validation: Formation of a precipitate)

-

Dissolve the crude adamantane-1-carbonyl chloride in anhydrous DCM (50 mL) under a nitrogen atmosphere.

-

In a separate flask, dissolve 4-chloroaniline (e.g., 3.5 g) and triethylamine (e.g., 5.8 mL) in anhydrous DCM (30 mL).

-

Cool the amine solution to 0°C in an ice bath.

-

Slowly add the acid chloride solution dropwise to the cooled amine solution over 15 minutes with vigorous stirring. A white precipitate (triethylamine hydrochloride) will form. Causality: The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing it from protonating the starting amine and rendering it unreactive.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours or until TLC analysis indicates the consumption of the starting materials.

Step 3: Workup and Purification (Self-Validation: Clean separation of layers and crystallization)

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). Causality: The acid wash removes excess amine and base. The bicarbonate wash removes any unreacted acid chloride and neutralizes residual acid. The brine wash removes residual water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product, N-(4-chlorophenyl)adamantane-1-carboxamide, as a white crystalline solid.

Characterization:

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Future Perspectives and Authoritative Grounding

The adamantane carboxamide scaffold is far from fully exploited. The future of its development lies in leveraging modern chemical and computational technologies to design next-generation therapeutics with superior efficacy and safety profiles.

-

Advanced Synthetic Methodologies: The adoption of techniques like C-H activation will allow for the late-stage functionalization of the adamantane core, providing access to previously unreachable chemical space.[3] Furthermore, the use of flow chemistry can enable safer, more scalable, and highly controlled syntheses of these derivatives.[10]

-

Computationally-Guided Design: The use of artificial intelligence and machine learning models can accelerate the discovery process by predicting the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties and biological activities of virtual adamantane carboxamide libraries, prioritizing the synthesis of the most promising candidates.[3]

-

Bioisosteric Replacement: Strategic replacement of the adamantane core with other lipophilic bicyclic groups or the introduction of fluorine atoms can be used to meticulously fine-tune properties such as aqueous solubility, metabolic stability, and target affinity, overcoming liabilities of lead compounds.[11][16][17][18]

By integrating these advanced approaches with the foundational chemical principles outlined in this guide, researchers and drug development professionals can continue to unlock the immense therapeutic potential of novel adamantane carboxamides.

References

- Burmistrov, V., Morisseau, C., Karlov, D., Pitushkin, D., Vernigora, A., Rasskazova, E., Butov, G. M., & Hammock, B. D. (n.d.). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC.

- (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. ConnectSci.

- Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem. BenchChem.

- Leung, C. H., & Al-Horani, R. A. (n.d.). Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC.

- Burmistrov, V., Morisseau, C., Karlov, D., Pitushkin, D., Vernigora, A., Rasskazova, E., Butov, G. M., & Hammock, B. D. (n.d.). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. eScholarship.org.

- Haimhoffer, Á., Buki, A., & Wölfling, J. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition - PMC.

- Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons. Wiley Online Library.

- (2025, November 21). New Insights into Adamantane-Linked Heterocycles and Their Effects. BIOENGINEER.ORG.

- Burmistrov, V., Morisseau, C., Karlov, D., Pitushkin, D., Vernigora, A., Rasskazova, E., Butov, G. M., & Hammock, B. D. (2020, September 15). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. PubMed.

- Helal, M. H., Abusaif, M. S., & Ragab, F. A. F. (2025, November 21). Recent advances in adamantane-linked heterocycles: synthesis and biological activity. Taylor & Francis Online.

- (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery.

- (2025, October 5). Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.

- Wanka, L., Iqbal, K., & Schreiner, P. R. (n.d.).

- (2026, January 6). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org.

- (2025, November 4). Carboxamides and amines having two and three adamantane fragments | Request PDF.

- Laguado, J., Pérez de la Cruz, G., Fernández-Dueñas, V., & Ciruela, F. (n.d.). An adamantane-based ligand as a novel chemical tool for thermosensory TRPM8 channel therapeutic modulation - PMC.

- (2026, February 13). Resistant Influenza A Treatment: Adamantane and Boron Clusters. Omnicuris.

- Biologically-active adamantane-based derivatives.

- Application Notes and Protocols for the Incorporation of Adamantane into Heterocyclic Compounds - Benchchem. BenchChem.

- Laguado, J., Pérez de la Cruz, G., Fernández-Dueñas, V., & Ciruela, F. (2025, July 15).

- (2015, May 6). Synthesis and biological evaluation of α-sulfonamido-N- adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. Royal Society of Chemistry.

- Zheldakov, E. V., Kukurina, O. S., Suslov, E. V., & Volcho, K. P. (2021, May 24). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. MDPI.

- Dal Piaz, V., & Giovannoni, M. P. (n.d.). Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release - PMC.

- Alsayed, A. Q. R., Gunosewoyo, H., & Bishai, W. R. (2021, January 15). Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant. CORE.

- Kassiou, M., & Gibert, A. (2017, August 25). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist | ACS Chemical Neuroscience.

- Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Royal Society of Chemistry.

Sources

- 1. connectsci.au [connectsci.au]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jchr.org [jchr.org]

- 4. preprints.org [preprints.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. An adamantane‐based ligand as a novel chemical tool for thermosensory TRPM8 channel therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An adamantane-based ligand as a novel chemical tool for thermosensory TRPM8 channel therapeutic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 15. Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments [mdpi.com]

- 16. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors [escholarship.org]

- 18. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of n-Hydroxyadamantane-1-carboxamide: A Structural Dynamics Guide

Content Type: Technical Whitepaper Subject: Computational Chemistry / Structure-Based Drug Design (SBDD) Target Interaction: Zinc-Dependent Metalloenzymes (Primary: Histone Deacetylase - HDAC)[1]

Executive Summary

This guide provides a rigorous technical framework for the in silico modeling of n-Hydroxyadamantane-1-carboxamide (HACA).[1] While the adamantane cage provides a rigid, lipophilic "cap" that exploits hydrophobic pockets, the hydroxamic acid moiety functions as a potent Zinc-Binding Group (ZBG).

Modeling this specific molecule presents a classic but distinct challenge in computational medicinal chemistry: accurately simulating the coordination geometry between a monodentate or bidentate ligand and a catalytic metal ion (

Molecular Architecture & Pharmacophore Analysis[2]

Before initiating calculations, one must deconstruct the ligand into its functional pharmacophores to select the correct force fields.

| Component | Chemical Structure | Function | Modeling Challenge |

| The Cap | Adamantane (Tricyclo[3.3.1.1 | Hydrophobic surface recognition; steric bulk.[1] | High lipophilicity ( |

| The Linker | (Direct attachment) | Connects Cap to Warhead.[1] | Short linker limits flexibility; Cap must be close to the metal center. |

| The Warhead | Hydroxamic Acid ( | Chelates catalytic | Protonation State: Neutral vs. Anionic. Tautomerism: Amide vs. Iminol. |

The Critical Decision: Protonation State

Hydroxamic acids have a

-

Directive: You must generate both the neutral and deprotonated (-1 charge) conformers.

-

Causality: Modeling only the neutral form often leads to "monodentate" binding poses that artificially lower the binding affinity scores, contradicting experimental

data.

Phase I: Ligand Preparation & Parameterization[1]

Do not rely on auto-generated topologies for the ZBG.[1] The charge distribution on the hydroxamate group is critical for stable molecular dynamics (MD).

Step-by-Step Protocol

-

Structure Generation: Generate the 3D structure of HACA.

-

QM Optimization:

-

Charge Calculation:

-

Extract RESP (Restrained Electrostatic Potential) charges.[1]

-

Why: Standard Gasteiger charges often underestimate the polarization of the hydroxamate oxygen atoms, leading to unstable Zn coordination during MD.

-

Phase II: Target Selection & The "Zinc Problem"

The primary target for HACA is the Histone Deacetylase (HDAC) family (specifically Class I/IIb), where the adamantane fits the hydrophobic tube and the hydroxamate binds the Zinc.

The Zinc Coordination Challenge

Classical force fields (AMBER, CHARMM) treat ions as point charges (non-bonded model). This often causes the Zinc ion to "float away" or coordinate with water instead of the inhibitor during simulation.

Solution: The Cationic Dummy Atom (CaDA) Approach

To maintain structural integrity without defining explicit covalent bonds (which prevents ligand exchange), use the Cationic Dummy Atom model .

-

Concept: Place "dummy" atoms around the central Zinc nucleus in a tetrahedral or octahedral geometry.

-

Implementation:

-

The central Zn carries a partial charge.

-

The dummy atoms carry the remaining positive charge and provide steric repulsion/attraction to enforce correct coordination geometry (tetrahedral for HDACs).

-

-

Reference: Pang, Y. P. (1999).[2] Successful molecular dynamics simulation of the zinc-bound farnesyltransferase... (See References).

Phase III: Docking Workflow (Ensemble-Based)

Since the adamantane cage is bulky and rigid, "Induced Fit" docking is mandatory. A rigid receptor grid will likely result in clashes.

Protocol

-

Grid Generation:

-

Center the grid on the catalytic

of the target (e.g., HDAC1 PDB: 4BKX or HDAC6 PDB: 5EDU). -

Constraint: Define a metal-coordination constraint. The hydroxamate oxygen atoms must be within 2.5 Å of the Zinc ion.

-

-

Docking Algorithm:

-

Use Gold (ChemPLP scoring) or Glide (XP mode) .[1]

-

Crucial Setting: Allow rotation of the receptor hydroxyls (Tyr, Ser, Thr) in the active site tunnel. The adamantane cage requires the tunnel walls to "breathe."

-

-

Scoring:

-

Filter poses by RMSD to known ZBG . Compare the hydroxamate position to a co-crystallized ligand (e.g., SAHA/Vorinostat).

-

Reject poses where the adamantane cage is solvent-exposed (it must be buried in the hydrophobic tube).[1]

-

Phase IV: Molecular Dynamics & Stability Analysis[1]

Docking gives a static snapshot. MD is required to verify if the adamantane cage stays buried and if the Zinc chelation holds.

Simulation Setup

-

Engine: GROMACS or NAMD.[1]

-

Force Field: CHARMM36m (best for protein-lipid-ligand balance) or AMBER ff14SB with compatible ligand parameters (GAFF2).[1]

-

Time Scale: Minimum 100 ns. The adamantane cage is slow-moving; short simulations (10-20 ns) will not reveal drift.[1]

Analysis Metrics (The Self-Validating System)

To ensure trustworthiness, the simulation must pass these checks:

| Metric | Threshold / Criteria | Interpretation |

| Zn-O Distance | If distance > 3.0 Å for >10% of time, the model is invalid (chelation broken).[1] | |

| Ligand RMSD | High RMSD implies the adamantane cage is too small for the pocket or the force field is repelling it. | |

| H-Bond Analysis | Occupancy > 60% | Check H-bonds between hydroxamate -NH- and the conserved Histidine/Tyrosine in the active site (e.g., His142/Tyr306 in HDAC8).[1] |

Visualizing the Workflow

The following diagram illustrates the decision logic for the in silico campaign, specifically addressing the metal-binding state.

Caption: Workflow for modeling Zinc-binding hydroxamates. Note the critical path for the Anionic form and RESP charge fitting.

Key References

-

Zinc Parameterization (The "Dummy Atom" Method):

-

Pang, Y. P. (1999). Successful molecular dynamics simulation of the zinc-bound farnesyltransferase using the cationic dummy atom approach. Proteins: Structure, Function, and Bioinformatics.

-

[1]

-

-

Hydroxamic Acid Docking Protocols:

-

Adamantane-Based HDAC Inhibitors:

-

Force Field Development for Metalloproteins:

-

Li, P., & Merz, K. M. (2017). MCPB.py: A Python Based Metal Center Parameter Builder. Journal of Chemical Information and Modeling.

-

[1]

-

Sources

- 1. BindingDB BDBM50024638 Adamantane-1-carboxylic acid 8-[2-(4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydro-naphthalen-1-yl ester: 1/20 C6H12::CHEMBL3349946 [bindingdb.org]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of adamantane based highly potent HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Adamantane Scaffold: A Privileged Structure in Enzyme Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Lipophilic Bullet" in Modern Medicinal Chemistry

First isolated from crude oil in 1933 and made widely accessible through synthesis in 1957, adamantane has evolved from a chemical curiosity to a cornerstone in modern drug design.[1] Its unique tricyclic alkane structure, a rigid, diamondoid cage, bestows a combination of physicochemical properties that make it a "privileged scaffold" in medicinal chemistry.[2] The adamantane moiety is characterized by its high lipophilicity, metabolic stability, and a three-dimensional architecture that allows for the precise orientation of functional groups.[3][4] These attributes have been harnessed to enhance the potency, selectivity, and pharmacokinetic profiles of numerous enzyme inhibitors, with several adamantane-based drugs currently in clinical use for a range of diseases, including type 2 diabetes, viral infections, and neurodegenerative disorders.[1][3][5]

This guide provides an in-depth technical overview of the role of the adamantane core in the design and development of various classes of enzyme inhibitors. We will explore the structure-activity relationships (SAR), mechanisms of action, and synthetic strategies for adamantane-based inhibitors targeting key enzymes in human disease.

The Physicochemical Advantages of the Adamantane Moiety

The utility of adamantane in drug design stems from several key properties:

-

Lipophilicity: The hydrocarbon cage of adamantane significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[4][6]

-

Rigidity and Three-Dimensionality: The rigid, cage-like structure provides a well-defined orientation for appended functional groups, facilitating high-affinity interactions with the active sites of target enzymes.[4][7] This contrasts with more flexible scaffolds, where the entropic cost of adopting the correct binding conformation can reduce affinity.

-

Metabolic Stability: The adamantane core itself is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug by increasing its half-life.[3][7]

-

Hydrophobic Interactions: The bulky and hydrophobic nature of the adamantane group allows it to effectively occupy and interact with hydrophobic pockets within enzyme active sites, often acting as a "lipophilic bullet" that anchors the inhibitor to its target.[4]

Adamantane-Based Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a key enzyme in the prereceptor metabolism of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol.[8] Elevated levels of cortisol in specific tissues are implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and dyslipidemia.[8] Therefore, selective inhibition of 11β-HSD1 is a promising therapeutic strategy for these conditions.

Mechanism of Action and Signaling Pathway

11β-HSD1 inhibition reduces the intracellular concentration of cortisol, thereby decreasing the activation of the glucocorticoid receptor (GR). This, in turn, modulates the expression of genes involved in glucose and lipid metabolism.

Caption: Inhibition of 11β-HSD1 by adamantane-based inhibitors.

Structure-Activity Relationship (SAR)

A variety of adamantane-containing scaffolds have been explored as 11β-HSD1 inhibitors, including adamantyl amides, ethers, and ethanones.[3][8][9] Molecular docking studies have revealed that the bulky adamantane group typically occupies a hydrophobic pocket in the enzyme's active site, forming close contacts with aliphatic residues such as Ala172, Leu171, and Val180.[10]

| Compound Class | Representative Compound | h11β-HSD1 IC50 (nM) | Key SAR Insights |

| Adamantyl Ethanones | 4-(2-adamantan-1-yl-2-oxoethoxymethyl)-N,N-dimethylbenzamide | 50-70 | The adamantyl ethanone moiety is a potent pharmacophore. Modifications to the benzamide portion can fine-tune activity and pharmacokinetic properties.[8] |

| Adamantyl Amides | Adamantane-1-carboxylic acid (2-methyl-2-{4-[5-(trifluoromethyl)-pyridin-2-yl]-piperazin-1-yl}-propyl)-amide | Potent (specific values vary) | The amide linker is crucial for activity. The adamantane group provides a hydrophobic anchor.[9] |

| Adamantane Ethers | Varies | Potent | The ether linkage allows for diverse substitutions to explore the active site.[3] |

Experimental Protocol: Synthesis of an Adamantyl Ethanone 11β-HSD1 Inhibitor

The following is a representative protocol for the synthesis of an adamantyl ethanone derivative, adapted from the literature.[11]

Step 1: Synthesis of 2-bromo-1-(adamantan-1-yl)ethan-1-one

-

To a solution of 1-adamantyl methyl ketone (1.0 eq) in a suitable solvent (e.g., diethyl ether or chloroform) at 0 °C, add bromine (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel.

Step 2: Coupling with an aromatic alcohol

-

To a solution of a substituted aromatic alcohol (e.g., 4-(hydroxymethyl)-N,N-dimethylbenzamide) (1.0 eq) in a polar aprotic solvent (e.g., THF) at 0 °C, add a strong base such as sodium hydride (1.1 eq).

-

Stir for 30 minutes at 0 °C, then add a solution of 2-bromo-1-(adamantan-1-yl)ethan-1-one (1.0 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to obtain the final adamantyl ethanone inhibitor.

Adamantane-Based Inhibitors of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid, converting anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[12] Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic target for hypertension, inflammation, and pain.[12]

Mechanism of Action and Signaling Pathway

By inhibiting sEH, adamantane-based inhibitors prevent the degradation of EETs, thereby potentiating their beneficial effects on blood pressure regulation and inflammation.

Caption: The role of sEH in the arachidonic acid cascade and its inhibition.

Structure-Activity Relationship (SAR)

Adamantyl ureas and diureas are among the most potent classes of sEH inhibitors.[2][13] The adamantane moiety typically binds in a hydrophobic region of the active site, while the urea group forms key hydrogen bonds with catalytic residues such as Asp333, Tyr383, and Tyr466.[6][14]

| Compound Class | Representative Compound | hsEH IC50 (nM) | Key SAR Insights |

| Adamantyl Ureas | 1-Adamantyl-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}urea | Potent (specific values vary) | The adamantyl group provides a lipophilic anchor. The urea moiety is essential for binding to the catalytic triad. Modifications to the second substituent on the urea can modulate potency and solubility.[3] |

| Adamantyl Diureas | 1,6-(hexamethylene)bis[(adamant-1-yl)urea] | 0.5 | The presence of two adamantyl urea motifs connected by a flexible linker can lead to very high potency, potentially through simultaneous interaction with multiple sites on the enzyme.[14] |

Experimental Protocol: Synthesis of an Adamantyl Urea sEH Inhibitor

The following is a general protocol for the synthesis of an adamantyl urea derivative.[3]

-

To a solution of a primary amine (1.0 eq) in a polar aprotic solvent (e.g., DMF) at 0 °C, add adamantyl isocyanate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.0 eq).

-

Stir the reaction mixture at room temperature for 8 hours, monitoring by TLC.

-

Upon completion, acidify the reaction mixture with 1N HCl and add water to precipitate the product.

-

Collect the white precipitate by suction filtration, wash with water, and dry under vacuum to obtain the adamantyl urea inhibitor.

Adamantane-Based Inhibitors of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[15] HDAC inhibitors have emerged as a promising class of anticancer agents, as they can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[16]

Mechanism of Action and Signaling Pathway

HDAC inhibitors increase the acetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. They can also affect the acetylation status and function of non-histone proteins involved in various cellular processes.

Caption: Mechanism of action of adamantane-based HDAC inhibitors.

Structure-Activity Relationship (SAR)

Many HDAC inhibitors consist of a zinc-binding group (ZBG), a linker, and a cap group.[15] The adamantane moiety often serves as a bulky, hydrophobic cap group that interacts with the surface of the enzyme near the active site channel.[4]

| Compound Class | Representative Compound | HDAC1 IC50 (nM) | Key SAR Insights |

| Adamantane-based Hydroxamates | Varies | Potent | The hydroxamic acid acts as the ZBG. The adamantane cap group enhances potency and can improve pharmacokinetic properties.[4] |

| Adamantane-based Cinnamic Acids | Compound 6 (in reference) | Potent | The cinnamic acid scaffold can be functionalized with an adamantyl group to improve brain penetrance.[4] |

Experimental Protocol: Synthesis of an Adamantane-Based Hydroxamic Acid HDAC Inhibitor

The following is a generalized, two-step protocol for the synthesis of an adamantane-based hydroxamic acid HDAC inhibitor.[4]

Step 1: Amide Coupling

-

Couple an adamantane-containing carboxylic acid with an appropriate amine-containing linker (e.g., a methyl ester of an amino acid) using standard peptide coupling reagents (e.g., DCC, HOBt) in a suitable solvent like DMF.

-

Monitor the reaction by TLC and purify the resulting amide by column chromatography.

Step 2: Hydroxamic Acid Formation

-

Treat the methyl ester from Step 1 with an excess of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or potassium carbonate) in a solvent mixture such as methanol/water.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to yield the final hydroxamic acid inhibitor.

Adamantane-Based Modulators of γ-Secretase

γ-Secretase is a multi-subunit protease complex that plays a crucial role in the pathogenesis of Alzheimer's disease by cleaving the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides.[17] While γ-secretase inhibitors have been developed, their clinical utility has been hampered by mechanism-based toxicities due to the inhibition of other important substrates like Notch.[18] γ-Secretase modulators (GSMs) offer an alternative approach by allosterically modulating the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides without blocking its overall activity.[19]

Mechanism of Action and Signaling Pathway

Adamantane-based GSMs are thought to bind to an allosteric site on the presenilin subunit of the γ-secretase complex, inducing a conformational change that alters the processive cleavage of APP.[20] This results in a shift from the production of the aggregation-prone Aβ42 peptide to the shorter, more soluble Aβ38 peptide.

Caption: Allosteric modulation of γ-secretase by adamantane-based compounds.

Structure-Activity Relationship (SAR)

The development of adamantane-based GSMs is an active area of research. The adamantane moiety is thought to provide the necessary lipophilicity to access the intramembrane active site of γ-secretase and to interact with hydrophobic regions of the enzyme complex.

| Compound Class | Representative Compound | Aβ42 Lowering Activity | Key SAR Insights |

| Adamantanyl Sulfonamides | Varies | Active | The sulfonamide linkage is a key feature. The adamantane group provides a lipophilic anchor. Substitutions on the aromatic ring can influence potency and selectivity.[17] |

Experimental Protocol: Synthesis of an Adamantanyl Sulfonamide γ-Secretase Modulator

The following is a general procedure for the synthesis of an adamantanyl sulfonamide.[17]

-

React 1-adamantanamine with a substituted arylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) at room temperature.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute acid, aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired adamantanyl sulfonamide.

Adamantane-Based Inhibitors of Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[21] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and inhibiting glucagon release.[21] DPP-4 inhibitors are an important class of oral antidiabetic drugs for the treatment of type 2 diabetes.

Mechanism of Action and Signaling Pathway

By inhibiting DPP-4, adamantane-based drugs like vildagliptin and saxagliptin increase the circulating levels of active GLP-1 and GIP, leading to improved glycemic control.

Caption: Mechanism of action of adamantane-based DPP-4 inhibitors.

Structure-Activity Relationship (SAR)

The adamantane moiety in DPP-4 inhibitors like vildagliptin and saxagliptin occupies a hydrophobic S2 subsite of the enzyme's active site.[22] The interaction with this pocket is crucial for the high potency of these inhibitors.

| Drug | DPP-4 IC50 (nM) | Key SAR Insights |

| Vildagliptin | ~2-3 | The adamantyl group fits snugly into the S2 pocket. The cyanopyrrolidine moiety forms a covalent, reversible bond with the catalytic serine residue of DPP-4.[22] |

| Saxagliptin | ~1.3 | Similar to vildagliptin, the adamantyl group occupies the S2 pocket. The cyanopyrrolidine warhead forms a covalent adduct with the active site serine.[22] |

Conclusion and Future Perspectives

The adamantane scaffold continues to be a valuable tool in the design of potent and selective enzyme inhibitors. Its unique combination of lipophilicity, rigidity, and metabolic stability allows for the development of drugs with improved pharmacokinetic and pharmacodynamic properties. The successful clinical application of adamantane-based drugs for a variety of diseases underscores the power of this "lipophilic bullet" in medicinal chemistry.

Future research in this area will likely focus on the development of novel adamantane derivatives with even greater potency and selectivity. The use of computational methods, such as molecular docking and molecular dynamics simulations, will continue to play a crucial role in understanding the molecular interactions between adamantane-based inhibitors and their target enzymes, guiding the design of next-generation therapeutics. Furthermore, the incorporation of the adamantane scaffold into new drug modalities, such as proteolysis-targeting chimeras (PROTACs), may open up new avenues for the treatment of a wide range of diseases.

References

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

-

Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. [Link]

-

Insight into the binding modes and inhibition mechanisms of adamantyl-based 1,3-disubstituted urea inhibitors in the active site of the human soluble epoxide hydrolase. [Link]

-

Discovery of Adamantane Ethers as Inhibitors of 11beta-HSD-1: Synthesis and Biological Evaluation. [Link]

-

Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. [Link]

-

Discovery of adamantane based highly potent HDAC inhibitors. [Link]

-

A Convergent Process for the Preparation of Adamantane 11-β-HSD-1 Inhibitors. [Link]

-

Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. [Link]

-

Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]

-

Synthesis and biological evaluation of heterocycle containing adamantane 11beta-HSD1 inhibitors. [Link]

-

Syntheses and in-vitro evaluation of novel adamantane based γ-secretase inhibitors. [Link]

-

Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. [Link]

-

A schematic representation of the arachidonic acid metabolism pathway. [Link]

-

Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis. [Link]

-

Synthesis and the activity assessment of adamantylcontaining thiazolium inhibitors of butyrylcholinesterase. [Link]

-

Pathway diagram for arachidonic acid metabolism, the boxes and circles.... [Link]

-

Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. [Link]

-

Structure and Inhibitor Binding Mechanisms of 11β -Hydroxysteroid Dehydrogenase Type 1. [Link]

-

Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. [Link]

-

Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. [Link]

-

Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis. [Link]

-

Figure 1, [Schematic representation of the arachidonic...]. [Link]

-

Scheme 2. Synthesis of the adamantyl ethanone compounds. Reagents and conditions. [Link]

-

Synthesis of adamantyl-containing 1,3-disubstituted diureas and thioureas, efficient targeted inhibitors of human soluble epoxide hydrolase. [Link]

-

Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]

-

Synopsis of arachidonic acid metabolism. [Link]

-

Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain. [Link]

-

Synthesis of the γ-Secretase Modulator MK-8428. [Link]

-

Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

-

Discovery of HDAC Inhibitors That Lack an Active Site Zn2+-Binding Functional Group. [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

-

Molecular docking of compounds 7–10 with sEH (the green dotted lines are hydrogen bonds).. [Link]

-

IC 50 of inhibition activity of the synthesized compounds in the.... [Link]

-

Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]

-

Molecular docking, synthesis and preliminary evaluation of hybrid molecules of benzothiazole cross-linked with hydroxamic acid by certain linkers as HDAC inhibitors.. [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

-

Discovery of Adamantane Based Highly Potent HDAC Inhibitors. [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

-

Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. [Link]

-

Synthesis of pyrimidines containing hydroxamic acid, 1,3,4-oxadiazole or 1,2,4-triazole moieties as potential HDAC inhibitors. [Link]

-

Synthesis of adamantane. [Link]

-

Virtual screening, molecular docking, MD simulation studies, DFT calculations, ADMET, and drug likeness of Diaza-adamantane as potential MAPKERK inhibitors. [Link]

-

Synthesis and Characterization of Adamantane‐Containing Heteropeptides with a Chirality Switch. [Link]

-

Kinetic and structural insights into the binding of histone deacetylase 1 and 2 (HDAC1, 2) inhibitors. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of adamantane ethers as inhibitors of 11beta-HSD-1: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Insight into the binding modes and inhibition mechanisms of adamantyl-based 1,3-disubstituted urea inhibitors in the active site of the human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. digital.csic.es [digital.csic.es]

- 10. Synthesis and biological evaluation of heterocycle containing adamantane 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of HDAC Inhibitors That Lack an Active Site Zn2+-Binding Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of adamantane based highly potent HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Syntheses and in-vitro evaluation of novel adamantane based γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. reddit.com [reddit.com]

- 19. Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 20. Molecular docking, synthesis and preliminary... | F1000Research [f1000research.com]

- 21. brieflands.com [brieflands.com]

- 22. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

experimental design for testing n-Hydroxyadamantane-1-carboxamide efficacy

Application Note 402: Experimental Design for Efficacy Profiling of N-Hydroxyadamantane-1-carboxamide (HACA)

Introduction & Mechanistic Rationale

N-Hydroxyadamantane-1-carboxamide (HACA), also referenced in literature as 1-adamantanehydroxamic acid, represents a "privileged structure" in medicinal chemistry. Its efficacy is derived from two distinct pharmacophores:

-

The Adamantane Cage: A bulky, lipophilic moiety that improves membrane permeability and occupies hydrophobic pockets within enzyme active sites.

-

The Hydroxamic Acid Group (-CONHOH): A potent metal-chelating ligand.[1][2]

Causality in Experimental Design: Because HACA functions primarily as a metalloenzyme inhibitor, efficacy testing must focus on enzymes dependent on metal cofactors—specifically Nickel (Ni²⁺) in Urease and Zinc (Zn²⁺) in Histone Deacetylases (HDACs) .

This guide prioritizes Urease Inhibition (relevant for H. pylori and agricultural nitrogen management) as the primary efficacy metric, followed by HDAC Inhibition to assess epigenetic potency and off-target selectivity.

Chemical Handling & Stability

Critical Causality: Hydroxamic acids are prone to hydrolysis (forming carboxylic acid) and the Lossen rearrangement under basic conditions. Adamantane is highly lipophilic, necessitating organic solvent solubilization.

-

Stock Preparation: Dissolve HACA in 100% DMSO to 50 mM. Do not use aqueous buffers for the stock.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which degrade the hydroxamate group.

-

Working Solution: Dilute into assay buffer immediately prior to use. Ensure final DMSO concentration is <1% to prevent solvent-induced enzyme denaturation.

Protocol A: High-Throughput Urease Inhibition Assay (The "Gold Standard")

Objective: Quantify the IC₅₀ of HACA against Jack Bean Urease (JBU) as a surrogate for bacterial urease. Mechanism: HACA chelates the bi-nickel center of the urease active site, preventing urea hydrolysis. Detection Method: The Indophenol (Berthelot) Method.[3] Ammonia produced by urease reacts with phenol/hypochlorite to form a blue indophenol dye (Absorbance at 630 nm).[3]

Materials

-

Enzyme: Jack Bean Urease (Type III, specific activity >15,000 U/g).

-

Substrate: Urea (Molecular Biology Grade).

-

Buffer: 25 mM HEPES, pH 7.5 (Phosphate buffer is forbidden as it competitively inhibits urease).

-

Reagents: Phenol-Nitroprusside solution, Alkaline Hypochlorite.[4]

Step-by-Step Workflow

-

Enzyme Pre-Incubation (Critical Step):

-

Why: Hydroxamates are often "slow-binding" inhibitors. Immediate substrate addition can underestimate potency.

-

Prepare 2 U/mL Urease solution in HEPES buffer.

-

Add 25 µL of Urease solution to 96-well clear plates.

-

Add 5 µL of HACA (Serial dilutions: 0.01 µM to 100 µM).

-

Incubate for 15 minutes at 37°C.

-

-

Reaction Initiation:

-

Add 25 µL of 50 mM Urea.

-

Incubate for 30 minutes at 37°C.

-

-

Colorimetric Development:

-

Add 30 µL Phenol-Nitroprusside.

-

Add 30 µL Alkaline Hypochlorite.

-

Incubate 20 minutes at Room Temperature (RT) in the dark.

-

-

Quantification:

-

Measure Absorbance (OD) at 630 nm.

-

Self-Validating Controls

| Control Type | Components | Expected Result | Purpose |

| Max Signal (100%) | Enzyme + Urea + DMSO | High OD (~1.0) | Defines enzyme baseline. |

| Min Signal (0%) | Buffer + Urea + DMSO | Low OD (<0.1) | Background subtraction. |

| Positive Control | Acetohydroxamic Acid (AHA) | IC₅₀ ~5-10 µM | Validates assay sensitivity. |

| Negative Control | Adamantane-1-carboxylic acid | No Inhibition | Proves hydroxamate is the active moiety. |

Protocol B: HDAC Fluorometric Activity Assay (Secondary Target)

Objective: Determine if the adamantane group confers selectivity for Zinc-dependent HDACs (specifically Class I/IIb). Mechanism: The hydroxamate binds the Zn²⁺ at the bottom of the catalytic tunnel; the adamantane cap occludes the tunnel entrance.

Workflow Summary

-

Substrate: Use Boc-Lys(Ac)-AMC .

-

Reaction:

-

Mix 15 µL HDAC1 or HDAC6 (human recombinant) with 10 µL HACA.

-

Incubate 10 min at RT.

-

Add 25 µL Substrate (50 µM). Incubate 30 min at 37°C.

-

-

Development: Add 50 µL Trypsin/Developer solution. (Trypsin cleaves the deacetylated lysine, releasing fluorescent AMC).

-

Read: Fluorescence (Ex/Em = 360/460 nm).

Visualization of Experimental Logic

Diagram 1: Molecular Mechanism of Action

This diagram illustrates the dual-targeting capability driven by the specific chemical structure of HACA.

Caption: Structural dissection of HACA efficacy, showing the critical role of metal chelation (Ni²⁺/Zn²⁺) and steric fit.

Diagram 2: Urease Assay Workflow (Berthelot Method)

Caption: Step-by-step execution of the Indophenol Urease assay emphasizing the pre-incubation step.

Data Analysis & Interpretation

Calculating % Inhibition:

IC₅₀ Determination: Fit the data to a 4-parameter logistic (Hill) equation.

-

Expected IC₅₀ (Urease): 0.5 – 5.0 µM (Highly potent).

-

Expected IC₅₀ (HDAC): 10 – 100 nM (if optimized); pure HACA may be in the low µM range.

Troubleshooting Guide:

-

High Background: Ensure all glassware is ammonia-free. Do not use ammonium sulfate buffers.

-

Precipitation: HACA is hydrophobic. If turbidity occurs at >50 µM, reduce concentration or increase DMSO tolerance (if enzyme permits).

References

-

BenchChem. (2025).[3][4] Application Notes and Protocols for Urease-IN-12 In Vitro Enzyme Assay. Retrieved from

-

MDPI. (2022). Probing Adamantane Arylhydroxamic Acids against Trypanosoma brucei and Trypanosoma cruzi.[1] Molbank.[1] Retrieved from

-

National Institutes of Health (NIH). (2014). Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors. Journal of Medicinal Chemistry. Retrieved from

-

SelleckChem. (2025). HDAC Inhibitors: Potent, Highly Selective & Cited.[5][6] Retrieved from

-

Frontiers in Microbiology. (2024). The effect of three urease inhibitors on H. pylori viability.[7] Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of the first N-hydroxycinnamamide-based histone deacetylase 1/3 dual inhibitors with potent oral antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

Application Note: Synthesis and Characterization of N-Hydroxyadamantane-1-carboxamide Derivatives

Part 1: Strategic Overview & Scientific Rationale

Introduction

N-Hydroxyadamantane-1-carboxamide (CAS: 3558-69-8) and its derivatives represent a critical scaffold in medicinal chemistry.[1] The combination of the lipophilic adamantane cage with the zinc-binding hydroxamic acid moiety (

-

HDAC Inhibition: Targeting Histone Deacetylases for oncology applications.

-

Metalloproteinase Inhibition: Leveraging the chelation capability of the hydroxamate group.

-

Antiviral Research: Exploiting the M2 ion channel blocking properties of the adamantane cage.

Synthetic Strategy Analysis

Synthesizing hydroxamic acids from sterically hindered carboxylic acids (like adamantane-1-carboxylic acid) presents unique challenges. The bulky adamantyl group shields the carbonyl carbon, often reducing the efficiency of standard nucleophilic acyl substitutions.

We evaluate three primary methodologies:

| Method | Reagents | Suitability for Adamantane | Pros/Cons |

| A. Acid Chloride Activation | High | Pros: Overcomes steric hindrance; high conversion.Cons: Harsh conditions; not suitable for acid-sensitive derivatives. | |

| B. Mixed Anhydride | Ethyl chloroformate, NMM | Medium | Pros: Milder than acid chloride.Cons: Competitive formation of |

| C. Carbodiimide Coupling | EDC, HOBt (or HATU) | Medium-High | Pros: Mildest conditions; ideal for complex derivatives.Cons: Removal of urea byproducts can be difficult with lipophilic products. |

Recommendation: For the parent compound and robust derivatives, Method A (Acid Chloride) is the "Gold Standard" for yield and purity. For derivatives with sensitive functional groups (e.g., esters, protected amines), use Method C .

Part 2: Detailed Experimental Protocols

Protocol 1: The Acid Chloride Route (Standard)

Best for: Synthesis of the parent N-hydroxyadamantane-1-carboxamide and non-sensitive alkyl derivatives.

Reagents:

-

Adamantane-1-carboxylic acid (1.0 eq)[2]

-

Thionyl chloride (

) (5.0 eq) -

Hydroxylamine hydrochloride (

) (3.0 eq) -

Potassium carbonate (

) (6.0 eq) or Triethylamine ( -

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH).

Step-by-Step Methodology:

Phase 1: Activation

-

Setup: Equip a round-bottom flask with a reflux condenser and a

drying tube (or nitrogen inlet). -

Chlorination: Dissolve adamantane-1-carboxylic acid (10 mmol) in dry DCM (20 mL). Add thionyl chloride (50 mmol) dropwise.

-

Note: Add a catalytic amount of DMF (1-2 drops) to accelerate the reaction.

-

-

Reflux: Heat the mixture to reflux (

) for 2–3 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to check completion). -

Evaporation: Remove solvent and excess

under reduced pressure. Co-evaporate with dry toluene (

Phase 2: Hydroxaminolysis

-

Hydroxylamine Preparation: In a separate flask, dissolve

(30 mmol) in a minimum amount of water (or MeOH). Cool to -

Basification: Add

(60 mmol) dissolved in water dropwise to the hydroxylamine solution. Stir for 15 min at-

Critical: Keep temperature

to prevent decomposition.

-

-

Coupling: Dissolve the crude acid chloride (from Phase 1) in dry THF (15 mL). Add this solution dropwise to the stirring hydroxylamine/base mixture at

. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

-

Workup:

Protocol 2: Carbodiimide Coupling (Mild)